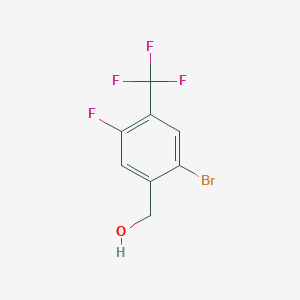![molecular formula C19H18F2O B12081570 Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]- CAS No. 124794-57-6](/img/structure/B12081570.png)
Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, difluoro, and ethynyl groups attached to a benzene ring, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove or alter specific groups within the compound.
Substitution: Commonly involves replacing one functional group with another, often using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols .
Applications De Recherche Scientifique
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]-: Similar structure but with a pentyl group instead of a propyl group.
Benzene, 1-ethoxy-2,3-difluoro-4-[2-(4-butylphenyl)ethynyl]-: Contains a butyl group, offering different chemical properties.
Uniqueness
Its difluoro and ethynyl groups, in particular, provide distinct electronic and steric effects, making it valuable for specialized research and industrial applications .
Propriétés
Numéro CAS |
124794-57-6 |
|---|---|
Formule moléculaire |
C19H18F2O |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
1-ethoxy-2,3-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H18F2O/c1-3-5-14-6-8-15(9-7-14)10-11-16-12-13-17(22-4-2)19(21)18(16)20/h6-9,12-13H,3-5H2,1-2H3 |
Clé InChI |
DFRQRMYHMWAEBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


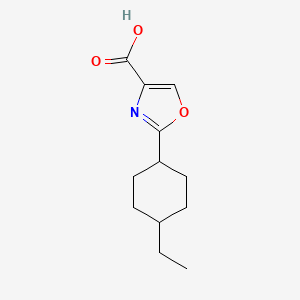
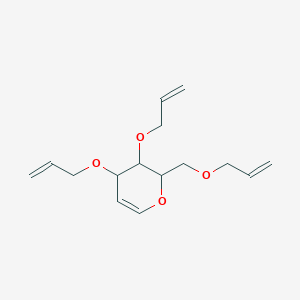
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
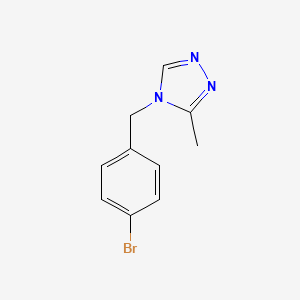



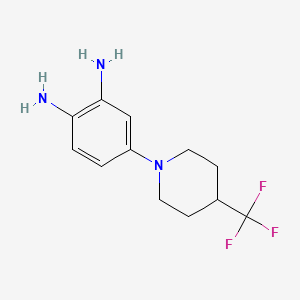
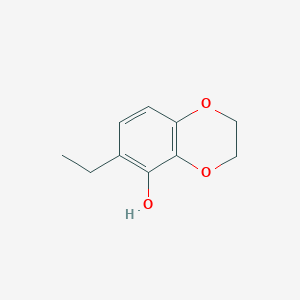
![1-[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B12081557.png)

